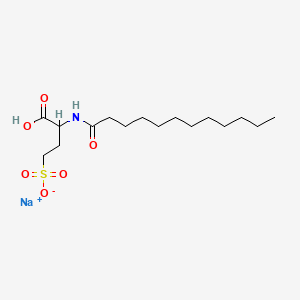
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with different substances at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate typically involves the reaction of dodecanoic acid with an amine compound, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to increased permeability. It can also interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium lauroyl glutamate
- Sodium cocoyl glutamate
- Sodium lauryl sulfate
Comparison
Compared to similar compounds, sodium hydrogen 2-((1-oxododecyl)amino)-4-sulphonatobutyrate has unique properties due to its sulfonate group, which enhances its solubility and interaction with various substances. It also has a longer hydrophobic tail, which can improve its surfactant properties.
Propriétés
Numéro CAS |
93981-26-1 |
|---|---|
Formule moléculaire |
C16H30NNaO6S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
sodium;3-(dodecanoylamino)-4-hydroxy-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C16H31NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14(16(19)20)12-13-24(21,22)23;/h14H,2-13H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1/p-1 |
Clé InChI |
JUYOBAMWUSWJGB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



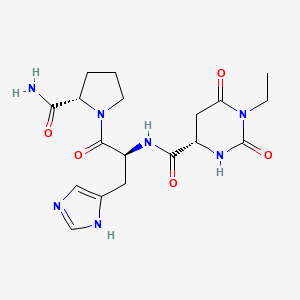

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
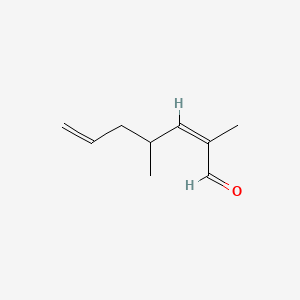
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
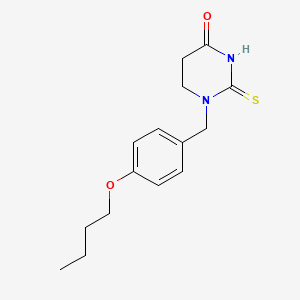

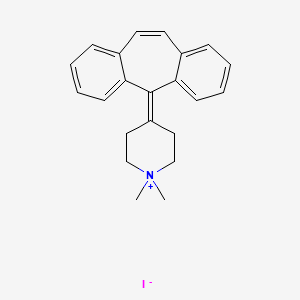
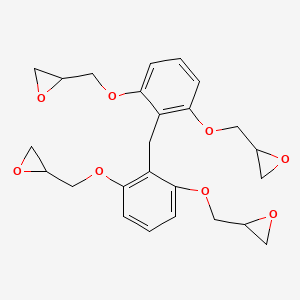

![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)


